molecular formula C20H30O6 B14718641 Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate CAS No. 13681-74-8

Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate

Cat. No.: B14718641
CAS No.: 13681-74-8
M. Wt: 366.4 g/mol
InChI Key: GLROGUSVUGSGPO-UHFFFAOYSA-N
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Description

Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is an organic compound with the molecular formula C22H34O6. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate typically involves the esterification of hexanedioic acid with 4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies and the development of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is unique due to its specific bicyclic structure, which imparts distinct chemical properties. Its reactivity, particularly at the oxirane ring, makes it valuable in various chemical reactions and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of uses .

Properties

CAS No.

13681-74-8

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

bis(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl) hexanedioate

InChI

InChI=1S/C20H30O6/c1-11-7-15-17(23-15)9-13(11)25-19(21)5-3-4-6-20(22)26-14-10-18-16(24-18)8-12(14)2/h11-18H,3-10H2,1-2H3

InChI Key

GLROGUSVUGSGPO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(O2)CC1OC(=O)CCCCC(=O)OC3CC4C(O4)CC3C

Origin of Product

United States

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